molecular formula C22H18F3N5OS B2734531 2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide CAS No. 896304-86-2

2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2734531
CAS No.: 896304-86-2
M. Wt: 457.48
InChI Key: XPTAUWHMNUWSRT-UHFFFAOYSA-N
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Description

The compound 2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide features a 1,2,4-triazole core substituted at positions 3, 4, and 4. Key structural elements include:

  • Position 5: A benzyl group.
  • Position 4: A 1H-pyrrole substituent.
  • Position 3: A sulfanyl (-S-) linker to an acetamide moiety.
  • Acetamide tail: A 2-(trifluoromethyl)phenyl group.

The trifluoromethyl group enhances metabolic stability and lipophilicity, while the pyrrole and triazole rings contribute to π-π stacking and hydrogen-bonding interactions, which are critical for biological activity .

Properties

IUPAC Name

2-[(5-benzyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18F3N5OS/c23-22(24,25)17-10-4-5-11-18(17)26-20(31)15-32-21-28-27-19(14-16-8-2-1-3-9-16)30(21)29-12-6-7-13-29/h1-13H,14-15H2,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPTAUWHMNUWSRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NN=C(N2N3C=CC=C3)SCC(=O)NC4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18F3N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide is a complex organic molecule notable for its diverse structural features, which include a triazole ring, a pyrrole moiety, and a sulfanyl group. These components suggest significant potential for various biological activities, making it a subject of interest in medicinal chemistry.

Structural Characteristics

The molecular formula of this compound is C23H23F3N5OSC_{23}H_{23}F_3N_5OS, with a molecular weight of approximately 423.9 g/mol. The unique combination of functional groups may contribute to its biological efficacy through various mechanisms.

Biological Activities

Research has indicated that this compound exhibits several promising biological activities:

  • Antimicrobial Activity : Initial studies have shown that the compound has the potential to inhibit the growth of various bacterial strains. Its mechanism may involve disruption of bacterial cell division through enzyme inhibition or receptor modulation, leading to antimicrobial effects .
  • Anticancer Properties : The compound has been evaluated for its cytotoxic effects against different cancer cell lines. For instance, similar triazole derivatives have shown activity against colon carcinoma (HCT-116) and breast cancer (MCF-7) cell lines with IC50 values indicating significant potency .
  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in critical biological processes. This inhibition can lead to downstream effects such as apoptosis in cancer cells or modulation of metabolic pathways.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds structurally similar to this compound:

  • Cytotoxicity Against Cancer Cell Lines :
    • A study reported that triazole derivatives showed varying levels of cytotoxicity against cancer cell lines with IC50 values ranging from 6.2 µM to 43.4 µM depending on the specific derivative and cell line tested .
    • Another investigation highlighted that compounds with similar scaffolds exhibited significant inhibition against MCF-7 cells compared to standard chemotherapeutics like cisplatin .
  • Antimicrobial Efficacy :
    • Research indicated that related compounds demonstrated effective antibacterial activity against pathogenic bacteria, with some derivatives outperforming traditional antibiotics like chloramphenicol .

Comparative Analysis

To understand the unique properties of this compound relative to others in its class, a comparative analysis is beneficial:

Compound NameStructural FeaturesBiological Activity
This compoundPyrrole ring, triazole ring, sulfanyl groupAntimicrobial, anticancer
5-benzyl-4H-triazole derivativesVariations in substituents on triazoleAnticancer activity against multiple cell lines
N-(substituted)acetyl derivativesDifferent aryl substitutionsVaries by substitution; some show antimicrobial properties

This table illustrates how variations in structure can lead to distinct biological activities.

Comparison with Similar Compounds

Substituent Variations at Position 5 (Triazole Core)

Compound Name Substituent at Position 5 Molecular Formula Molecular Mass (g/mol) Key Properties/Activities
Target Compound Benzyl C22H18F3N5OS (inferred) ~464.47 (calculated) Not explicitly reported; inferred stability from CF3 group
2-{[5-(4-Methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide 4-Methoxybenzyl C23H20F3N5O2S 487.50 Increased polarity due to methoxy group; potential for altered solubility
N-(2-Chlorophenyl)-2-({5-[4-(methylsulfanyl)benzyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide 4-(Methylsulfanyl)benzyl C24H22ClN5S2 504.04 Bulkier substituent; methylsulfanyl may enhance hydrophobic interactions
2-((4-Amino-5-(furan-2-yl)-1,2,4-triazol-4H-3-yl)sulfanyl)-N-acetamide derivatives Furan-2-yl C15H14N6O2S (example) ~350.38 (example) Anti-exudative activity in rat models

Key Observations :

  • The methoxybenzyl analog () has higher polarity, which may improve aqueous solubility but reduce membrane permeability compared to the target compound .
  • Furan-2-yl substituents () prioritize anti-inflammatory activity, whereas the target compound’s benzyl group may favor different target interactions .

Substituent Variations at Position 4 (Triazole Core)

Compound Name Substituent at Position 4 Key Structural Impact
Target Compound 1H-Pyrrol-1-yl Enhances aromatic stacking and H-bonding
2-{[4-Phenyl-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazides Phenyl Increases steric bulk; alters electronic density
Hydroxyacetamide derivatives with antiproliferative activity Phenyl/2-hydroxyphenyl Modulates cytotoxicity and metabolic stability

Key Observations :

  • Hydroxyphenyl substituents () introduce hydrogen-bonding donors, which may enhance antiproliferative effects .

Modifications in the Acetamide Tail

Compound Name Acetamide Substituent Functional Impact
Target Compound 2-(Trifluoromethyl)phenyl High lipophilicity; metabolic resistance
N-(4-Methylphenyl)-2-{[5-(benzotriazol-1-ylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 4-Methylphenyl Reduced steric hindrance; moderate activity
2-{[4-Allyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(benzyloxy)phenyl]acetamide 4-(Benzyloxy)phenyl Introduces aromatic bulk; may affect solubility

Key Observations :

  • The trifluoromethyl group in the target compound offers superior metabolic stability over methyl or benzyloxy groups .
  • Pyridinyl analogs () introduce basic nitrogen, which could improve solubility in acidic environments .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide?

  • Methodological Answer: Synthesis typically involves multi-step reactions starting with triazole ring formation via hydrazine derivatives and carbon disulfide, followed by functionalization of the sulfanyl and acetamide groups. Key steps include:

  • Triazole core synthesis : Reacting 5-benzyl-4-(1H-pyrrol-1-yl)-1H-1,2,4-triazole-3-thiol with 2-chloro-N-[2-(trifluoromethyl)phenyl]acetamide in basic conditions (e.g., NaOH/EtOH) .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) are critical for isolating high-purity product .
  • Validation: Confirm structure via 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and LC-MS to ensure absence of by-products .

Q. Which characterization techniques are most reliable for confirming the compound’s structural integrity?

  • Methodological Answer:

  • Spectroscopy : 1H NMR^1 \text{H NMR} (to verify benzyl, pyrrole, and trifluoromethylphenyl protons) and IR (to confirm C=O and S-H stretches) .
  • Mass spectrometry : High-resolution LC-MS to validate molecular ion peaks and fragmentation patterns .
  • Elemental analysis : Ensure ≤0.4% deviation for C, H, N, and S content .

Advanced Research Questions

Q. How can researchers resolve contradictory bioactivity data observed in similar triazole-sulfanyl acetamide derivatives?

  • Methodological Answer:

  • Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., benzyl vs. furan groups) to isolate contributions of specific moieties to bioactivity .
  • Computational modeling : Use molecular docking (AutoDock Vina) to predict binding affinities to target proteins (e.g., kinases) and validate with in vitro assays .
  • Data normalization : Control for batch-to-batch purity variations via HPLC (>95% purity threshold) and replicate experiments .

Q. What strategies optimize reaction yields when scaling up synthesis?

  • Methodological Answer:

  • Solvent optimization : Replace ethanol with DMF for higher solubility of intermediates at elevated temperatures .
  • Catalyst screening : Test Zeolite (Y-H) or pyridine to accelerate cyclization steps .
  • Process monitoring : Use in-situ FTIR or HPLC to track reaction progression and minimize side reactions .

Q. How does the compound’s stereoelectronic profile influence its pharmacokinetic properties?

  • Methodological Answer:

  • LogP determination : Measure octanol/water partitioning to assess lipophilicity (critical for membrane permeability) .
  • Metabolic stability : Incubate with liver microsomes (human/rat) and quantify metabolites via LC-MS/MS .
  • Crystallography : Use SHELX software for X-ray diffraction to correlate molecular conformation with biological activity .

Data Interpretation & Experimental Design

Q. How should researchers design experiments to investigate the compound’s mechanism of action?

  • Methodological Answer:

  • Target identification : Perform kinase profiling or thermal shift assays to identify binding partners .
  • Pathway analysis : Use transcriptomics (RNA-seq) or proteomics (SILAC) to map downstream effects in cell lines .
  • Negative controls : Include structurally analogous inactive compounds (e.g., lacking the sulfanyl group) to confirm specificity .

Q. What approaches mitigate batch-to-batch variability in biological assays?

  • Methodological Answer:

  • Standardized protocols : Pre-dissolve the compound in DMSO (stock concentration ≤10 mM) to avoid precipitation .
  • Interlaboratory validation : Share samples with collaborating labs for cross-verification of IC50_{50} values .
  • Stability testing : Store aliquots at -80°C under argon to prevent degradation .

Contradiction Analysis

Q. Why do similar triazole derivatives exhibit divergent antimicrobial vs. anticancer activities?

  • Methodological Answer:

  • Substituent effects : The trifluoromethylphenyl group enhances hydrophobicity, favoring membrane penetration in cancer cells, while pyrrole moieties may disrupt bacterial efflux pumps .
  • Target selectivity : Molecular dynamics simulations suggest the benzyl group stabilizes interactions with eukaryotic tubulin vs. prokaryotic topoisomerases .
  • Experimental validation : Compare MIC (microbial) and MTT (cancer cell) assays under identical conditions .

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